2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
“2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . This class of compounds is known for its wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of “2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” involves multicomponent reactions . For instance, aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal can be used for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a six-membered ring containing nitrogen at the 1 and 3 positions .Chemical Reactions Analysis
One of the chemical reactions involving “2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” is the Hydrogen–Deuterium (H–D) exchange . This usually happens between D2O/CD3OD solvent and N-heterocyclic compounds in the presence of a base .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” include a density of 1.3±0.1 g/cm3, a molar refractivity of 80.0±0.5 cm3, and a polar surface area of 68 Å2 .Scientific Research Applications
- Application : Researchers have investigated the H–D exchange behavior of 2-(benzylthio)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (BMTP) in the presence of NaOD. Notably, no exchange occurs when BMTP is dissolved in CD₃OD alone, but significant exchange occurs after adding NaOD. This information sheds light on the ring-open reaction of 1,2,4-triazolo[1,5-a]pyrimidine derivatives .
- Application : Incorporating a 1,2,4-triazolo[1,5-a]pyrimidine moiety into UA derivatives unexpectedly enhances their anti-inflammatory activity. This finding suggests potential therapeutic applications .
- Application : Small molecules containing the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed to inhibit CDK2 selectively in tumor cells .
- Application : Researchers have explored 1,2,4-triazolo[1,5-a]pyrimidines as bioisosteres for purines, carboxylic acids, and N-acetylated lysine. This heterocyclic nucleus holds promise in medicinal chemistry .
H–D Exchange Reaction Studies
Anti-Inflammatory Activity Enhancement
CDK2 Inhibition for Cancer Treatment
Bioisosteric Potential
Antibacterial Screening
Mechanism of Action
Target of Action
The primary target of 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is the cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) enzyme . This enzyme plays a crucial role in the regulation of intracellular levels of cAMP, a second messenger involved in a variety of physiological processes including inflammation, smooth muscle relaxation, and cardiac function .
Mode of Action
2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine acts as an inhibitor of the cAMP PDE enzyme . By inhibiting this enzyme, the compound prevents the breakdown of cAMP, leading to increased intracellular levels of cAMP . This results in the activation of protein kinase A, which then phosphorylates a variety of target proteins, leading to changes in cellular function .
Biochemical Pathways
The increased levels of cAMP resulting from the inhibition of PDE can affect several biochemical pathways. For example, in cardiac cells, increased cAMP can enhance calcium influx, leading to increased contractility . In smooth muscle cells, increased cAMP can lead to relaxation and vasodilation . In immune cells, increased cAMP can modulate inflammatory responses .
Pharmacokinetics
It is known that the compound undergoes a hydrogen-deuterium (h-d) exchange with cd3od in the presence of naod . This suggests that the compound may be metabolized in the body through similar mechanisms .
Result of Action
The inhibition of PDE by 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine leads to a variety of cellular effects. In the cardiovascular system, the compound can act as a vasodilator, similar to theophylline . This can lead to decreased blood pressure and increased blood flow . In immune cells, the compound can modulate inflammatory responses, potentially reducing inflammation and immune-related symptoms .
Action Environment
The action of 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect cAMP levels can potentially enhance or diminish the effects of the compound . Additionally, factors such as pH and temperature can influence the H-D exchange process, potentially affecting the compound’s metabolism and bioavailability .
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidine class of compounds, to which “2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine” belongs, continues to be of interest in medicinal chemistry due to its wide range of biological activities . Future research may focus on developing more potent and efficacious drugs with this scaffold .
properties
IUPAC Name |
2-benzylsulfanyl-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-10-6-7-17-11(14-10)15-12(16-17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNMLKBTWNYYDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C=CC(=NC3=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine |
Synthesis routes and methods I
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Synthesis routes and methods II
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